3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline
Description
3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline is a halogenated aniline derivative featuring a chloro-fluoro-substituted aromatic ring and a benzyl group substituted with 3,4-dimethoxy groups. This compound is of interest in medicinal chemistry due to its structural complexity, which combines electron-withdrawing (Cl, F) and electron-donating (methoxy) groups.
Properties
Molecular Formula |
C15H15ClFNO2 |
|---|---|
Molecular Weight |
295.73 g/mol |
IUPAC Name |
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline |
InChI |
InChI=1S/C15H15ClFNO2/c1-19-14-6-3-10(7-15(14)20-2)9-18-11-4-5-13(17)12(16)8-11/h3-8,18H,9H2,1-2H3 |
InChI Key |
SWORHJLUCJUFIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)F)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3,4-dimethoxybenzaldehyde, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Halogenation: The amine group is then subjected to halogenation to introduce the chloro and fluoro substituents.
Coupling Reaction: Finally, the halogenated intermediate is coupled with an appropriate aniline derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline exhibit notable anticancer properties. Studies conducted by the National Cancer Institute (NCI) have evaluated its efficacy against various human cancer cell lines. For instance, compounds with similar structures demonstrated significant growth inhibition in cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values often lower than 50 μM, indicating their potential as effective chemotherapeutic agents .
Inhibition of Protein Kinases
This compound has also been investigated for its ability to inhibit specific protein kinases involved in cancer progression. The inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinases is particularly noteworthy as it can impede tumor angiogenesis, thus potentially limiting tumor growth and metastasis .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored, with findings suggesting that it may modulate inflammatory pathways. This makes it a candidate for further research into treatments for conditions characterized by chronic inflammation .
Intermediate in Pesticide Synthesis
3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline serves as an important intermediate in the synthesis of various agrochemicals, particularly insecticides. Its chemical properties allow for modifications that enhance the efficacy and selectivity of these pesticides against target pests while minimizing environmental impact .
Environmental Impact Studies
Research has highlighted the environmental persistence of compounds derived from 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline. While effective against agricultural pests, concerns regarding their ecological footprint necessitate studies focused on degradation pathways and environmental risk assessments .
Case Study 1: Structure-Activity Relationship (SAR)
A study examining the SAR of halogenated anilines found that the introduction of fluorine and chlorine atoms significantly enhanced metabolic stability and biological activity. The incorporation of the dimethoxyphenyl group was also shown to improve binding affinity to biological targets, suggesting that such modifications could lead to more potent derivatives .
Case Study 2: Synthesis Optimization
Efforts to optimize the synthesis routes for 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline have focused on reducing waste and improving yield. These advancements are crucial for both economic viability and environmental sustainability in agrochemical production .
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the benzyl group or aromatic ring. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : Ethyl and chloro substituents (e.g., ) increase logP compared to methoxy groups, enhancing membrane permeability but reducing aqueous solubility.
- Molecular Weight : The oxadiazole-containing analog has a higher molecular weight (~415.8 g/mol), which may limit bioavailability under Lipinski’s rule of five.
- Polarity : Methoxy groups in the target compound improve solubility in polar solvents, while difluoromethyl () and trifluoromethyl () groups balance polarity and metabolic stability.
Key Insights :
- Oxadiazole Derivatives : The oxadiazole ring in enhances analgesic activity, likely due to hydrogen bonding with biological targets like cyclooxygenase (COX) .
- Substituent Effects : Ethyl and chloro groups () may prioritize lipophilic interactions, while methoxy groups favor polar interactions (e.g., with serotonin receptors).
Biological Activity
3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline is an organic compound belonging to the class of aniline derivatives. Its unique structural features, including a chloro and a fluoro substituent, make it a subject of interest in various biological studies. This article delves into the compound's biological activity, highlighting its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₃H₁₃ClFNO₂
- Molecular Weight : 273.7 g/mol
- Melting Point : 42-44 °C
- Boiling Point : 227.5 °C at 760 mmHg
The biological activity of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and proteins involved in cellular processes, which can lead to apoptosis in cancer cells. The compound's mechanism may involve:
- Enzyme Inhibition : Targeting kinases or other proteins critical for tumor growth.
- Cell Cycle Arrest : Inducing cell cycle checkpoints that prevent proliferation.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have shown IC₅₀ values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects.
- In Vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth rates, suggesting effective therapeutic potential.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
Case Study 1: Antitumor Activity
A study published in a reputable journal evaluated the efficacy of a compound structurally related to 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline on HCT116 colon cancer cells. The results indicated that the compound inhibited cell proliferation with an IC₅₀ of approximately 0.64 μM, demonstrating its potential as a lead candidate for further development in cancer therapy .
Case Study 2: Metabolic Profiling
A metabolic study involving 3-chloro-4-fluoroaniline showed extensive metabolism in rat models, identifying several key metabolites that could contribute to its biological activity. The principal metabolites included 2-amino-4-chloro-5-fluorophenyl sulfate and glucuronide conjugates, which may play roles in its pharmacokinetics and overall efficacy .
Data Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
